3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS2/c1-2-3-4-5-6-9-12-20-17(21)15-13-10-7-8-11-14(13)23-16(15)19-18(20)22/h2-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDTXBSJQXRPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(NC1=S)SC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Core Reactivity of Benzothieno[2,3-d]pyrimidinone Derivatives
The benzothieno[2,3-d]pyrimidinone scaffold is known for its participation in:
-
Nucleophilic substitutions at the C2 position due to electron-withdrawing effects of the pyrimidinone ring .
-
Reductive modifications (e.g., NaBH₄-mediated reduction of carbonyl groups) .
-
Condensation reactions with aldehydes or amines to form α-aminophosphonates or other heterocyclic adducts .
For 3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H- benzothieno[2,3-d]pyrimidin-4-one, the sulfanylidene (-S-) and octyl groups introduce steric and electronic modifications that may influence reactivity (Table 1).
Table 1: Key Functional Groups and Predicted Reactivity
| Group | Position | Potential Reactions |
|---|---|---|
| Sulfanylidene (-S-) | C2 | Oxidation to sulfoxide/sulfone; substitution with nucleophiles (e.g., amines, alkoxides) |
| Pyrimidin-4-one carbonyl | C4 | Reduction to alcohol; condensation with hydrazines to form hydrazones |
| Octyl chain | C3 | Hydrophobic interactions; limited chemical reactivity under standard conditions |
Sulfanylidene Group Reactivity
The C2 sulfanylidene moiety is a potential site for:
-
Oxidation : Treatment with H₂O₂ or mCPBA could yield sulfoxide or sulfone derivatives.
-
Alkylation : Reaction with alkyl halides to form thioether derivatives .
-
Nucleophilic Displacement : Substitution with amines (e.g., piperidine) under basic conditions .
Example Reaction (hypothetical):
3-Octyl-2-sulfanylidene derivative + R-X (alkyl halide) → 2-alkylthio derivative + HX
Conditions: K₂CO₃, DMF, 80–100°C .
Reduction of the Pyrimidinone Core
NaBH₄ reduction of the C4 carbonyl group has been reported for similar compounds, yielding 1,2,3,4-tetrahydro derivatives .
Observed in Analogues :
-
2,3-Trimethylene-3,4-dihydrobenzo[2,3-d]pyrimidin-4-one → 2,3-trimethylene-1,2,3,4-tetrahydro derivative (74% yield with NaBH₄) .
Three-Component Coupling Reactions
Benzothieno[2,3-d]pyrimidinones participate in Kabachnik-Fields reactions to form α-aminophosphonates . For the target compound:
-
Reaction with phosphorus acids and aldehydes could yield phosphonate derivatives.
-
Example :
3-Octyl-2-sulfanylidene derivative + formaldehyde + hydrophosphoryl → α-aminophosphonate adduct .
Stability and Degradation
-
Thermal Stability : Predicted high stability due to aromatic and fused-ring systems (melting points >150°C for analogues ).
-
Photodegradation : Benzothieno derivatives may undergo ring-opening under UV light, forming thiophene or pyrimidine fragments .
Table 2: Reaction Yields for Analogous Compounds
Challenges and Research Gaps
-
Steric Hindrance : The 3-octyl group may slow reactions at the C2 position.
-
Synthetic Routes : No direct synthesis of the 3-octyl derivative is reported; potential pathways include:
Scientific Research Applications
3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The octyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one
- 3-ethyl-6-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one
Uniqueness
3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its octyl group, which imparts distinct physicochemical properties compared to its analogs
Biological Activity
3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H- benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest a diverse range of biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activities associated with this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of 3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H- benzothiolo[2,3-d]pyrimidin-4-one is with a molecular weight of 342.55 g/mol. The compound features a unique bicyclic structure that is characteristic of various biologically active molecules.
1. Antitumor Activity
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant antitumor properties. A study evaluating similar compounds demonstrated that they effectively inhibited the growth of various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells. The IC50 values for these compounds were found to be in the nanomolar range, suggesting potent activity against tumor cells .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| B1 | NCI-H1975 | 13 |
| B7 | A549 | 15.629 |
| B9 | NCI-H1975 | 0.297 |
2. Enzyme Inhibition
The compound has been identified as a potential inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), which plays a crucial role in lipid metabolism and is implicated in obesity and diabetes. Inhibition of DGAT2 can lead to reduced triglyceride levels and improved metabolic profiles .
The proposed mechanism for the antitumor activity involves the inhibition of specific kinases associated with cancer cell proliferation. The structure-activity relationship studies highlight that modifications at certain positions on the pyrimidine ring can enhance inhibitory activity against kinases such as EGFR (epidermal growth factor receptor), which is often overexpressed in various cancers .
Case Studies
A notable case study involved the synthesis and biological evaluation of several derivatives based on the core structure of 3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H- benzothiolo[2,3-d]pyrimidin-4-one. These derivatives were assessed for their cytotoxic effects on cultured cancer cells using MTT assays and showed promising results indicating selective toxicity towards cancer cells while sparing normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
